molecular formula C11H18N4O2S B14658598 N-Methyl-2-(4-methyl-1-piperazinyl)-3-pyridinesulfonamide CAS No. 38030-50-1

N-Methyl-2-(4-methyl-1-piperazinyl)-3-pyridinesulfonamide

Cat. No.: B14658598
CAS No.: 38030-50-1
M. Wt: 270.35 g/mol
InChI Key: PMOPRWCBHXOXBH-UHFFFAOYSA-N
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Description

N-Methyl-2-(4-methyl-1-piperazinyl)-3-pyridinesulfonamide is a chemical compound with a complex structure that includes a piperazine ring, a pyridine ring, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-2-(4-methyl-1-piperazinyl)-3-pyridinesulfonamide typically involves the reaction of N-Methyl-4-nitroaniline with 1-Methylpiperazine. The reaction conditions often include the use of solvents such as DMSO or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and consistency in production.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-2-(4-methyl-1-piperazinyl)-3-pyridinesulfonamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce nitro groups to amines.

    Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and alkylating agents like methyl iodide. Reaction conditions vary but often involve controlled temperatures and the use of catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.

Scientific Research Applications

N-Methyl-2-(4-methyl-1-piperazinyl)-3-pyridinesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-Methyl-2-(4-methyl-1-piperazinyl)-3-pyridinesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit the activity of these targets by binding to their active sites, thereby blocking their normal function. This inhibition can lead to various biological effects, including antimicrobial or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Methyl-2-(4-methyl-1-piperazinyl)-3-pyridinesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its sulfonamide group, in particular, is known for its antimicrobial activity, making it a valuable compound in medicinal chemistry.

Properties

CAS No.

38030-50-1

Molecular Formula

C11H18N4O2S

Molecular Weight

270.35 g/mol

IUPAC Name

N-methyl-2-(4-methylpiperazin-1-yl)pyridine-3-sulfonamide

InChI

InChI=1S/C11H18N4O2S/c1-12-18(16,17)10-4-3-5-13-11(10)15-8-6-14(2)7-9-15/h3-5,12H,6-9H2,1-2H3

InChI Key

PMOPRWCBHXOXBH-UHFFFAOYSA-N

Canonical SMILES

CNS(=O)(=O)C1=C(N=CC=C1)N2CCN(CC2)C

Origin of Product

United States

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